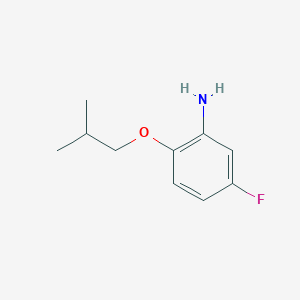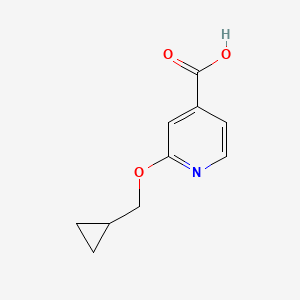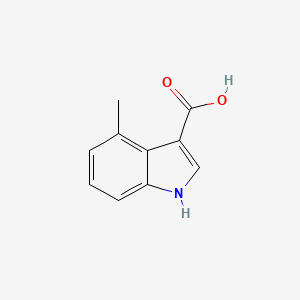
4-methyl-1H-indole-3-carboxylic acid
説明
4-Methyl-1H-indole-3-carboxylic acid is an indole derivative . It has the empirical formula C10H9NO2 and a molecular weight of 175.18 . It can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .
Synthesis Analysis
The synthesis of indole derivatives, including 4-methyl-1H-indole-3-carboxylic acid, has been a subject of interest in recent years . One method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of Pd(PPh3)4 .Molecular Structure Analysis
The molecular structure of 4-methyl-1H-indole-3-carboxylic acid includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The methyl group is attached to the 4-position of the indole ring, and the carboxylic acid group is attached to the 3-position .Chemical Reactions Analysis
Indole derivatives, including 4-methyl-1H-indole-3-carboxylic acid, are known to participate in various chemical reactions. For instance, they can be used as reactants for the preparation of pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands . They can also be used in the synthesis of biologically active structures .Physical And Chemical Properties Analysis
4-Methyl-1H-indole-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 175.19 and an empirical formula of C10H9NO2 .科学的研究の応用
Synthesis and Characterization of Derivatives
- Conformationally Constrained Tryptophan Derivatives : Novel tryptophan analogs designed for use in peptide and peptoid conformation elucidation studies were synthesized. These derivatives feature a ring bridging the α-carbon and the 4-position of the indole ring, which limits the side chain's conformational flexibility while keeping amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Synthesis of Pharmaceutically Active Agents
- Indole-2-Carboxylic Acid Synthesis : Indole-2-carboxylic acid, a versatile intermediate in various pharmaceutically active agents, has been synthesized through different methods. A practical hydrogen reduction process with a Pd-loaded catalyst was developed for its synthesis, highlighting its importance in pharmaceutical research (Jiang, Liu, Jiang, Ye, & Xu, 2017).
Photophysical and Spectroscopic Studies
- Fluorescent Indole Derivatives : New indole derivatives synthesized from β-brominated dehydroamino acids showed significant fluorescence quantum yields, making them suitable candidates as fluorescent probes. Their response to fluoride ions was also evaluated, displaying selectivity towards these ions (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Biological Activity and Medicinal Chemistry
- Indole-2-Carboxylic Acid Derivatives : A series of indole-2-carboxylic acid derivatives was synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited significant antibacterial and moderate antifungal activities, indicating potential for further development into potent lead compounds in medicinal chemistry (Raju, Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).
Chemical Analysis in Plant Biology
- Quantification of Phytohormones and Phytotoxins : A GC-MS-based metabolic profiling approach was used for the simultaneous analysis of phytohormones, phytotoxins, and volatile organic compounds in plants. This technique, which includes the quantification of indole-3-carboxylic acid, illustrates its utility in studying signaling crosstalk interactions in plants under various stresses (Schmelz, Engelberth, Alborn, O'Donnell, Sammons, Toshima, & Tumlinson, 2003).
Safety And Hazards
特性
IUPAC Name |
4-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-8-9(6)7(5-11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKWDRQMDHFTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651655 | |
| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-indole-3-carboxylic acid | |
CAS RN |
858515-65-8 | |
| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)
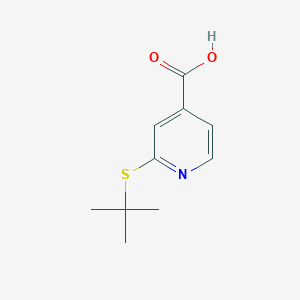
![1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one](/img/structure/B1385761.png)
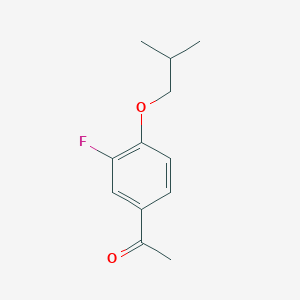
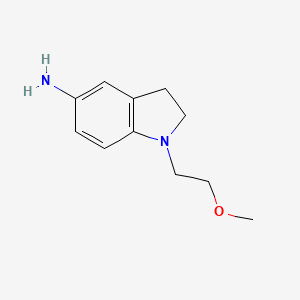
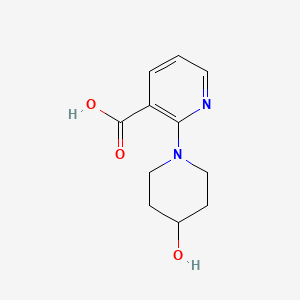
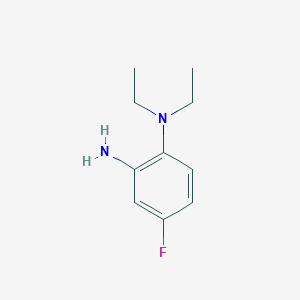
![[2-Chloro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1385769.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1385772.png)
![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)
![2-[Cyclohexyl(ethyl)amino]isonicotinic acid](/img/structure/B1385774.png)
